4-(Benzyloxy)phenethyl decanoate is an organic compound with the molecular formula and a molecular weight of 382.54 g/mol. This compound features a benzyloxy group attached to a phenethyl moiety, which is further esterified with decanoic acid. Its structure contributes to its unique physicochemical properties, making it a subject of interest in various fields including organic chemistry and pharmacology.
Further investigation might be possible through:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 4-(Benzyloxy)phenethyl decanoate may exhibit biological activity, particularly in modulating enzyme and receptor functions due to its structural components. The ester group can hydrolyze to release phenethyl alcohol, which may interact with various biological targets, suggesting potential therapeutic applications.
The synthesis of 4-(Benzyloxy)phenethyl decanoate typically involves the following steps:
4-(Benzyloxy)phenethyl decanoate has diverse applications:
Studies on the interactions of 4-(Benzyloxy)phenethyl decanoate with biological systems are ongoing. Its mechanism of action likely involves modulation of enzyme activity and receptor interactions due to the presence of the benzyloxy group and the hydrolysis of the ester bond, which releases active phenethyl alcohol .
Several compounds share structural similarities with 4-(Benzyloxy)phenethyl decanoate:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
4-(Benzyloxy)phenethyl acetate | Similar benzyloxy and phenethyl groups | Shorter alkyl chain (acetate) affects solubility |
4-(Benzyloxy)phenethyl butyrate | Similar structure with butyric acid component | Intermediate chain length impacts properties |
4-(Benzyloxy)phenethyl hexanoate | Contains hexanoic acid instead of decanoic | Modifies physicochemical characteristics |
4-(Benzyloxy)phenethyl decanoate is distinguished by its longer alkyl chain (decanoate), which significantly influences its solubility, reactivity, and potential biological activities compared to its shorter-chain analogs. This unique feature may enhance its applicability in various chemical and biological contexts .
The melting point of 4-(Benzyloxy)phenethyl decanoate has been determined through multiple analytical methods, demonstrating consistent results across different sources. The compound exhibits a melting point range of 62.0-66.0°C, with the most frequently reported specific value being 64°C [1] [2] [3]. This relatively low melting point is characteristic of compounds containing both aromatic and aliphatic structural elements, where the long decanoate chain provides flexibility that disrupts the crystalline packing efficiency of the benzyloxy aromatic system.
The compound appears as a white to light yellow powder or crystalline solid at room temperature [1] [2], indicating good thermal stability under normal handling conditions. The narrow melting point range (4°C) suggests a relatively pure compound with minimal impurities, which is consistent with the reported purity of greater than 98.0% as determined by gas chromatography [1] [2].
Comparative analysis with related compounds shows that the melting point is influenced by the molecular architecture. The presence of the benzyloxy group provides additional rigidity compared to simple phenethyl esters, while the ten-carbon aliphatic chain contributes to the relatively low melting point compared to shorter-chain analogs.
The thermal decomposition of 4-(Benzyloxy)phenethyl decanoate follows characteristic pathways observed in aromatic ester compounds. Based on research into similar ester thermal decomposition mechanisms, the primary decomposition pathway involves ester bond cleavage, which typically occurs through a six-membered transition state mechanism [4] [5].
The initial decomposition reaction involves the breaking of the ester linkage between the decanoic acid portion and the phenethyl alcohol component. This process is facilitated by the thermal energy provided at elevated temperatures, leading to the formation of decanoic acid and 4-(benzyloxy)phenethyl alcohol as primary decomposition products [4] [6].
Secondary decomposition pathways include decarboxylation reactions and β-carbon bond cleavage, particularly within the decanoate chain [6]. The aromatic portion of the molecule, specifically the benzyloxy group, may undergo thermal degradation through benzyl radical formation and subsequent aromatic ring opening reactions [7] [8].
The thermal decomposition process is expected to produce various volatile compounds including carbon dioxide (CO₂), ethylene (C₂H₄), and small molecular hydrocarbons such as methane (CH₄) and hydrogen (H₂) [6]. The temperature-dependent nature of these decomposition reactions means that different products predominate at different thermal conditions.
Differential Scanning Calorimetry (DSC) studies would provide detailed information about the thermal decomposition pathways, including onset temperatures, peak decomposition temperatures, and enthalpy changes associated with the thermal breakdown [9] [10]. The compound's thermal stability appears to be maintained under normal storage conditions (room temperature, recommended storage below 15°C) [1] [2].
4-(Benzyloxy)phenethyl decanoate demonstrates excellent solubility in organic solvents, a characteristic that stems from its predominantly hydrophobic molecular structure. The compound exhibits a LogP value of 8.12 [11] [12], indicating extremely high lipophilicity and strong affinity for organic phases over aqueous environments.
The decanoate chain (ten-carbon aliphatic chain) contributes significantly to the organic solvent compatibility, providing extensive hydrophobic interactions with non-polar and moderately polar organic solvents [13] . Common organic solvents that would be expected to dissolve this compound effectively include:
The benzyloxy group enhances solubility in aromatic solvents through π-π stacking interactions and provides additional sites for hydrogen bonding with protic solvents [13]. This dual contribution from both the aromatic and aliphatic portions of the molecule makes the compound highly versatile in terms of organic solvent compatibility.
The refractive index of 1.525 [11] [12] further confirms the compound's organic nature and compatibility with organic solvent systems. This value is typical for organic compounds containing both aromatic and aliphatic components.
The aqueous solubility of 4-(Benzyloxy)phenethyl decanoate is extremely limited due to its highly hydrophobic nature. The LogP value of 8.12 indicates that the compound is approximately 10⁸ times more likely to partition into an organic phase than into water, making it essentially insoluble in pure water [11] [12].
The polar surface area (PSA) of 35.53 Ų [11] [12] is relatively small for a molecule of this size (molecular weight 382.54 g/mol), indicating limited hydrogen bonding capacity with water molecules. The PSA value suggests that only the ester oxygen atoms contribute significantly to potential water interactions.
Hydrophobic interactions dominate the compound's behavior in aqueous systems. The ten-carbon decanoate chain creates a substantial hydrophobic barrier to water solubility, while the benzyloxy group, despite containing an aromatic ring, does not provide sufficient hydrophilicity to overcome the overall hydrophobic character [13] .
In aqueous-organic biphasic systems, the compound would be expected to partition almost exclusively into the organic phase. This characteristic makes it suitable for applications requiring water-resistant properties or hydrophobic surface treatments.
The compound's behavior in aqueous systems may be modified by the presence of surfactants or cosolvents, which could potentially increase its apparent aqueous solubility through micelle formation or solubilization mechanisms.
The UV-Vis absorption characteristics of 4-(Benzyloxy)phenethyl decanoate are primarily governed by the aromatic chromophore system consisting of the benzyloxy group and the phenyl ring. The compound contains conjugated aromatic systems that exhibit characteristic electronic transitions in the ultraviolet region [15] [16].
The benzyloxy group serves as the primary chromophore, providing π-π* transitions typical of aromatic ether compounds. Based on comparative studies of similar benzyloxy-containing compounds, the absorption maximum (λmax) would be expected to occur in the UV region around 280-290 nm [15] [17]. This absorption band corresponds to the π-π* electronic transition within the aromatic system.
The phenyl ring system contributes additional absorption bands in the 240-280 nm region, characteristic of mono-aromatic compounds [18] [19]. The interaction between the benzyloxy group and the phenyl ring through the ethyl linker may result in slight bathochromic shifts (red-shift) due to extended conjugation effects.
Substituent effects on the UV absorption profile include the electron-donating nature of the benzyloxy group, which increases electron density in the aromatic system and typically causes bathochromic shifts and hyperchromic effects (increased absorption intensity) [20] [21]. The ester linkage may also contribute to n-π* transitions around 300-320 nm, though these are typically weaker than the π-π* transitions [21].
The absorption coefficient values would be expected to be moderate to high, particularly for the primary aromatic absorption bands, making the compound suitable for quantitative UV analysis and spectrophotometric detection [22] [23].
The fluorescence properties of 4-(Benzyloxy)phenethyl decanoate are governed by the aromatic systems present in the molecular structure. The compound contains fluorophoric elements including the benzyloxy group and the phenyl ring system, which may exhibit intrinsic fluorescence under appropriate excitation conditions [24] [25].
The benzyloxy chromophore is expected to be the primary fluorescence contributor, with excitation wavelengths corresponding to the UV absorption maxima (approximately 280-290 nm) and emission in the blue-green region (approximately 320-380 nm) [24] [15]. The quantum yield of fluorescence would depend on the efficiency of the electronic transitions and the presence of competing non-radiative decay processes.
Structural factors affecting fluorescence include the flexibility of the ethyl linker between the phenyl ring and the decanoate chain, which may lead to conformational quenching through non-radiative energy dissipation. The long aliphatic chain (decanoate) may also contribute to fluorescence quenching through vibrational relaxation processes [25].
The microenvironment effects on fluorescence properties would be significant, with solvent polarity and viscosity affecting both the emission wavelength and quantum yield. In non-polar solvents, the compound would be expected to exhibit blue-shifted emission with potentially higher quantum yields compared to polar environments [24] [25].
Temperature-dependent fluorescence studies would reveal information about the molecular dynamics and thermal stability of the excited states. The compound's fluorescence properties could be utilized for analytical applications including fluorescence detection and environmental monitoring of the compound in various matrices [25].